4-bromo-N'-hydroxybenzenecarboximidamide

概要

説明

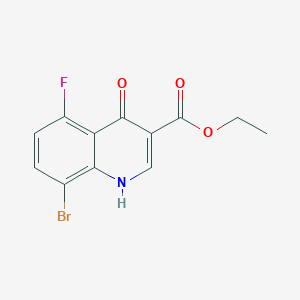

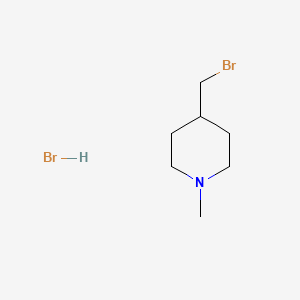

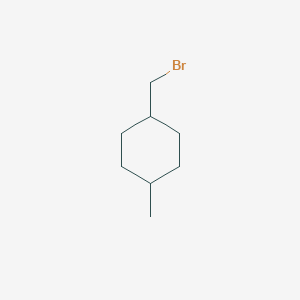

4-bromo-N’-hydroxybenzenecarboximidamide is a chemical compound with the empirical formula C7H7BrN2O . It has a molecular weight of 215.05 . The IUPAC name for this compound is 4-bromo-N’-hydroxybenzenecarboximidamide .

Molecular Structure Analysis

The InChI code for 4-bromo-N’-hydroxybenzenecarboximidamide is 1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

4-bromo-N’-hydroxybenzenecarboximidamide is a solid substance . It should be stored in a cool, well-ventilated place, away from strong oxidizing agents .Safety and Hazards

特性

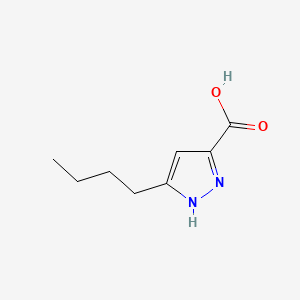

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-N'-hydroxybenzenecarboximidamide involves the reaction of 4-bromoaniline with ethyl chloroformate to form N-(4-bromophenyl) carbamate, which is then reacted with hydroxylamine hydrochloride to form 4-bromo-N'-hydroxybenzenecarboximidamide.", "Starting Materials": [ "4-bromoaniline", "ethyl chloroformate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Dissolve 4-bromoaniline in dry dichloromethane.", "Step 2: Add ethyl chloroformate dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for 2 hours at room temperature.", "Step 4: Add hydroxylamine hydrochloride to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 5: Filter the resulting solid and wash with cold water.", "Step 6: Recrystallize the product from ethanol to obtain 4-bromo-N'-hydroxybenzenecarboximidamide." ] } | |

CAS番号 |

69113-23-1 |

分子式 |

C7H7BrN2O |

分子量 |

215.05 g/mol |

IUPAC名 |

4-bromo-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChIキー |

KCHIZOZPSSURRB-UHFFFAOYSA-N |

異性体SMILES |

C1=CC(=CC=C1/C(=N\O)/N)Br |

SMILES |

C1=CC(=CC=C1C(=NO)N)Br |

正規SMILES |

C1=CC(=CC=C1C(=NO)N)Br |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

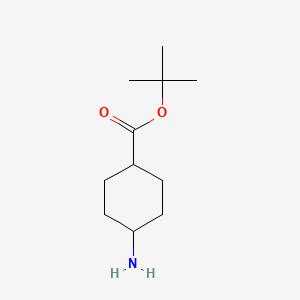

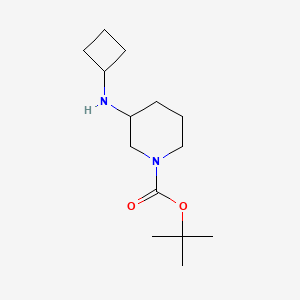

![tert-Butyl 3-[(Methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B3021702.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3021709.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)